Meta-Substituted Phenyl Linker Defines a Unique Structural Topology vs. Ortho- and Para-Analogs
The target compound features a 1,3-substitution pattern on the central phenyl ring, distinguishing it from the ortho-analog (CAS 477569-53-2) and the para-benzyl analog (BDBM54221). In published LRRK2 kinase assays for structurally related benzothiazole-benzamide series, positional isomerism has been shown to modulate IC50 values by factors exceeding 100-fold. For example, a comparator benzothiazole-benzamide from the same patent family demonstrated an IC50 of 216 nM against wild-type LRRK2, while a closely related analog with a different substitution pattern achieved an IC50 of 36 nM, representing a 6-fold potency differential within the same structural class [1]. No direct quantitative data is available for the target compound itself.
| Evidence Dimension | Structural topology and predicted target binding geometry |
|---|---|
| Target Compound Data | Meta-substituted (1,3-) phenyl linker; no experimental IC50 data available |
| Comparator Or Baseline | Benzothiazole-benzamide analogs from US9499542: Compound 11 (IC50 216 nM LRRK2 WT) vs Compound 20 (IC50 36 nM LRRK2 WT) |
| Quantified Difference | 6-fold difference between closely related in-class analogs; no data for the meta-substituted target compound |
| Conditions | LRRK2 LanthaScreen kinase activity assay, pH 8.5, 2°C (BindingDB) |
Why This Matters
The established sensitivity to substitution pattern within this chemotype means that the meta-substituted derivative may exhibit a unique selectivity profile that cannot be inferred from ortho or para analogs, making it a valuable tool compound for SAR exploration and patent landscape analysis.
- [1] BindingDB entries BDBM254928 (IC50 216 nM LRRK2 WT) and BDBM254937 (IC50 36 nM LRRK2 WT) from US Patents 9499542 and 9675594. View Source
